
Ethyl 2,3-dibromo-2-methylpropanoate
Overview
Description
Ethyl 2,3-dibromo-2-methylpropanoate is a brominated ester characterized by two bromine atoms at the 2- and 3-positions of a methyl-substituted propanoate backbone. This compound belongs to a class of halogenated esters widely utilized in organic synthesis as intermediates for constructing complex molecules, particularly in pharmaceuticals and agrochemicals.
Preparation Methods
General Synthetic Strategy
The preparation of ethyl 2,3-dibromo-2-methylpropanoate typically involves:
- Halogenation of a suitable alkyl or acyl precursor to introduce bromine atoms at the 2 and 3 positions of the propanoate backbone.
- Esterification of the resulting dibromo acid or acid chloride with ethanol to form the ethyl ester.
The key challenge in the synthesis is controlling regioselectivity and achieving high purity and yield, while maintaining operational safety due to the use of reactive halogenating agents.
Detailed Preparation Procedure
While direct literature on this compound is limited, closely related compounds such as ethyl 2-bromopropionate and dibromo-substituted propanoates provide a strong basis for the preparation method.
Halogenation Step: Formation of Dibromo Acid Chloride Intermediate
- Starting Material: Propionic acid or a methyl-substituted propionic acid derivative.
- Reagents: Sulfur oxychloride (SOCl2), red phosphorus, and dry bromine.
- Procedure:
- Heat sulfur oxychloride to boiling and then add propionic acid to perform a reflux reaction.
- After 25–35 minutes of reflux, cool the mixture and add red phosphorus.
- Heat the mixture to 85–95°C.
- Add dry bromine slowly and continue reflux for 6.5–7.5 hours.
- Outcome: This sequence produces 2-bromo propionyl chloride or a dibromo-substituted acid chloride intermediate with high conversion.
This halogenation method leverages the in situ generation of brominating species and the activating effect of phosphorus to achieve selective bromination on the propanoate backbone.
Esterification Step: Formation of Ethyl Ester
- Reagents: Anhydrous ethanol, the dibromo acid chloride intermediate.
- Procedure:
- Add dehydrated ethanol to a bromination-resistant enamel reactor equipped with an agitator.
- Slowly add the acid chloride intermediate to the ethanol under stirring.
- Heat the mixture for 5.5–6.5 hours until hydrogen chloride gas evolution ceases.
- Cool to room temperature, filter the reaction mixture.
- Separate the organic phase using a water-oil separator, washing with water and sodium bicarbonate solution to remove impurities.
- Purify the crude product by vacuum distillation, collecting the fraction boiling at approximately 69–70°C.
This esterification is a classic acid chloride-ethanol reaction producing the ethyl ester with high purity and yield.
Process Parameters and Optimization
Step | Parameter | Range/Value | Notes |
---|---|---|---|
Halogenation | SOCl2 boiling | Boiling point | Initial step before acid addition |
Reflux time with acid | 25–35 min | Ensures complete conversion | |
Temperature after cooling | 85–95°C | Red phosphorus addition and activation | |
Bromine addition reflux | 6.5–7.5 hours | Critical for dibromination | |
Esterification | Ethanol quantity | 170–190 kg (for 1000L reactor) | Ensures complete esterification |
Acid chloride quantity | 550–650 kg | Stoichiometric for reaction | |
Reaction time | 5.5–6.5 hours | Until HCl evolution stops | |
Distillation cut point | 69–70°C | Purification of final product |
Research Findings and Advantages
- The described method provides a high-purity product with efficient yield.
- The process is environmentally friendly , with controlled emissions and minimal waste.
- Raw materials such as sulfur oxychloride, bromine, and ethanol are commercially available and cost-effective .
- The method is scalable , suitable for industrial production with reactors of 1000L capacity or more.
- The underpressure distillation step ensures removal of low-boiling impurities, enhancing product quality.
Summary Table of Preparation Method
Stage | Reaction Type | Reagents/Conditions | Product/Intermediate | Key Outcome |
---|---|---|---|---|
1. Halogenation | Acyl chloride formation and bromination | Sulfur oxychloride, propionic acid, red phosphorus, dry bromine, reflux 85–95°C, 6.5–7.5 h | 2-bromo or dibromo propionyl chloride | Selective bromination, acid chloride intermediate |
2. Esterification | Acid chloride + alcohol reaction | Anhydrous ethanol, 5.5–6.5 h heating, HCl removal, filtration, washing | This compound (ethyl ester) | High purity ethyl ester product |
3. Purification | Vacuum distillation | Underpressure distillation, cut at 69–70°C | Final purified ester product | Removal of impurities, product isolation |
Chemical Reactions Analysis
Ethyl 2,3-dibromo-2-methylpropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding ethyl 2-methylpropanoate.
Common reagents used in these reactions include sodium hydroxide for substitution reactions and zinc in acetic acid for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
Ethyl 2,3-dibromo-2-methylpropanoate serves as a versatile reagent in organic synthesis. It is commonly used for the introduction of bromine atoms into organic molecules, which can facilitate further reactions such as nucleophilic substitution or elimination. For instance, it has been utilized in the synthesis of pyridine derivatives through reactions with triethylamine in solvents like dioxane .
Synthesis of Complex Molecules
This compound is also instrumental in synthesizing more complex organic molecules. Its structure allows for various modifications that can lead to the formation of biologically active compounds. For example, it has been employed in the preparation of ethyl 5-methylpyridine-2-carboxylate by reacting with specific amines under controlled conditions .
Medicinal Chemistry
Potential Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. The presence of dibromo groups may enhance their efficacy against certain pathogens, making them potential candidates for developing new antimicrobial agents .
Drug Development
The compound's reactivity can be exploited in drug development processes, particularly in creating prodrugs or intermediates that can be converted into active pharmaceutical ingredients (APIs). Its ability to undergo transformations makes it a valuable building block in medicinal chemistry .
Ecological and Environmental Studies
Toxicological Assessments
this compound has been included in ecological risk assessments due to its potential environmental impact. Studies have classified it based on its mode of action and reactivity profiles, which are crucial for understanding its behavior and toxicity in ecological systems .
Bioaccumulation Studies
Research into the bioaccumulation potential of this compound is ongoing. Its brominated structure raises concerns about persistence and biomagnification within food webs. Understanding these aspects is essential for evaluating the risks associated with its use and presence in the environment .
Case Study 1: Synthesis of Pyridine Derivatives
In a notable experiment, this compound was reacted with triethylamine to synthesize pyridine derivatives. The reaction conditions were optimized to yield significant quantities of the desired product while minimizing by-products. This case highlights its utility in synthesizing nitrogen-containing heterocycles.
Case Study 2: Ecotoxicological Profile Assessment
A comprehensive ecological risk assessment was conducted to evaluate the potential impacts of this compound on aquatic ecosystems. The study utilized modeling approaches to predict its behavior and toxicity in various environmental scenarios, contributing valuable data for regulatory frameworks.
Mechanism of Action
The mechanism of action of ethyl 2,3-dibromo-2-methylpropanoate involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-Bromo-2-methylpropionate
Ethyl 2-bromo-2-methylpropionate (CAS entry 2059, ) shares a similar ester backbone but lacks the 3-bromo substituent. Key differences include:
- Reactivity: The mono-bromo derivative undergoes single substitution reactions, as demonstrated in , where it reacts with methylhydrazine and an aldehyde to form a hydrazinyl derivative . In contrast, the dibromo analog could enable sequential substitutions or elimination reactions due to steric and electronic effects.
- Physical Properties: The additional bromine in ethyl 2,3-dibromo-2-methylpropanoate increases molecular weight (estimated ~280 g/mol vs. 195 g/mol for the mono-bromo analog) and likely reduces volatility.
Ethyl 2-Hydroxy-2-methylpropionate
Ethyl 2-hydroxy-2-methylpropionate (CAS entry 2067, ) replaces bromine with a hydroxyl group. This substitution drastically alters polarity and reactivity:
- Solubility: The hydroxy derivative is more polar, enhancing solubility in protic solvents like water or ethanol.
- Applications : Hydroxy esters are often used as plasticizers or polymer precursors, whereas brominated esters serve as electrophilic intermediates in cross-coupling reactions .
(2R)-Ethyl 2-(5-Bromo-2,3-dioxoindolin-1-yl)propanoate
This crystallographically characterized compound () incorporates a brominated indole moiety. While structurally distinct, its bromine atom at the 5-position of the indole ring influences molecular packing (monoclinic crystal system, space group P2₁) and reactivity in heterocyclic chemistry .
Data Table: Key Properties of Comparable Compounds
Research Findings and Functional Insights
- Reactivity Trends: Bromine’s electronegativity and leaving-group ability make this compound a candidate for tandem substitution reactions. For example, the 3-bromo group may undergo elimination to form an α,β-unsaturated ester under basic conditions, a pathway less accessible in mono-bromo analogs.
- Synthetic Utility: demonstrates that mono-bromo esters are used to construct bioactive hydrazinyl derivatives (e.g., LCMS m/z 414 [M+H]⁺). The dibromo variant could enable more complex architectures, such as spirocyclic or gem-difunctionalized products.
Biological Activity
Ethyl 2,3-dibromo-2-methylpropanoate (C6H10Br2O2) is an organic compound notable for its reactivity and utility in various chemical syntheses. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound is synthesized through the bromination of ethyl 2-methylpropanoate. The reaction typically involves adding bromine to the double bond of the ester in a controlled environment, often using solvents like carbon tetrachloride. The presence of two bromine atoms contributes significantly to its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.
The biological activity of this compound primarily stems from its ability to undergo various chemical reactions:
- Substitution Reactions : The bromine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of different compounds.
- Elimination Reactions : Under basic conditions, it can lose bromine to form alkenes.
- Reduction Reactions : The bromine atoms can be reduced to yield ethyl 2-methylpropanoate.
These reactions allow the compound to interact with biological systems, potentially influencing cellular pathways and biochemical processes.
Pharmaceutical Applications
Due to its reactivity and ability to serve as an intermediate in organic synthesis, this compound is explored for use in developing pharmaceutical agents. Its role as a building block for more complex molecules positions it as a candidate for synthesizing drugs targeting various diseases .
Study on Synthetic Reactions
A study highlighted the utility of dibrominated esters in synthetic organic chemistry. This compound was used as a precursor for synthesizing more complex structures through cross-coupling reactions. The findings suggested that such compounds could lead to novel therapeutic agents with enhanced biological activity .
Screening Assays for Biological Activity
In a high-throughput screening campaign focused on identifying inhibitors of bacterial virulence factors, compounds structurally related to this compound were evaluated. Results indicated that these compounds could modulate bacterial secretion systems essential for pathogenicity, suggesting a potential role in developing new antibacterial therapies .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Notable Activity |
---|---|---|
Ethyl 2-bromo-2-methylpropanoate | C6H11BrO2 | Antimicrobial properties |
Ethyl 2,3-dibromopropionate | C5H8Br2O2 | Intermediate for pharmaceutical synthesis |
Mthis compound | C6H10Br2O2 | Potentially similar biological activity |
The comparative analysis shows that while these compounds share structural similarities with this compound, their specific activities may vary based on subtle differences in their chemical structures.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2,3-dibromo-2-methylpropanoate, and how can reaction parameters be systematically optimized?
The synthesis typically involves bromination of ethyl 2-methylpropanoate derivatives. Key parameters include:
- Brominating agents : Use of elemental bromine (Br₂) or N-bromosuccinimide (NBS) under radical or electrophilic conditions .
- Solvent selection : Polar aprotic solvents (e.g., CCl₄, DCM) enhance bromine solubility and reaction homogeneity .
- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions like over-bromination or ester hydrolysis .
- Catalysts : Lewis acids (e.g., FeCl₃) may accelerate electrophilic bromination .
Optimization strategy : Design a fractional factorial experiment to test combinations of solvent polarity, temperature, and stoichiometry. Monitor yields via GC-MS or NMR .
Q. How can spectroscopic and crystallographic methods confirm the structure and purity of this compound?
- NMR :
- X-ray crystallography : Use SHELX software for structure refinement. For example, monoclinic systems (space group P2₁) with unit cell parameters a = 9.7–9.8 Å, b = 14.3–14.4 Å, and c = 9.8–9.9 Å are typical for brominated esters .
Q. What safety protocols are critical for handling this compound in the lab?
- PPE : Wear nitrile gloves, chemical-resistant aprons, and goggles to prevent skin/eye contact. Use fume hoods for bromine vapor containment .
- Spill management : Absorb spills with vermiculite or sand, then transfer to labeled containers for halogenated waste disposal .
- Storage : Keep in airtight containers under dry, inert atmospheres (N₂ or Ar) to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) elucidate the reaction mechanism of bromination in Ethyl 2-methylpropanoate derivatives?
- Step 1 : Use Gaussian or ORCA software to calculate transition states and intermediates. Compare activation energies for radical vs. electrophilic pathways .
- Step 2 : Analyze electron density maps (AIM theory) to identify bromine attack sites on the methylpropanoate backbone .
- Validation : Correlate computed intermediates with experimental byproducts (e.g., dibromo vs. monobromo derivatives) detected via LC-MS .
Q. What strategies resolve contradictions in reported stereochemical outcomes of brominated ester derivatives?
- Case study : Conflicting data on diastereomer ratios may arise from solvent polarity effects or temperature-dependent kinetic vs. thermodynamic control.
- Method : Conduct variable-temperature NMR (VT-NMR) to monitor equilibration. For example, at 25°C, a 3:1 ratio of syn:anti diastereomers was observed in DCM, shifting to 1:1 at −20°C due to slowed isomerization .
Q. How can kinetic isotope effects (KIEs) probe the rate-determining step in the bromination of Ethyl 2-methylpropanoate?
- Experimental design : Synthesize deuterated analogs (e.g., CD₃-labeled ester) and compare bromination rates with protiated compounds.
- Analysis : A primary KIE (k_H/k_D > 1) suggests C-H bond cleavage in the rate-determining step (radical pathway), while a negligible KIE supports electrophilic substitution .
Q. Data Contradiction Analysis
Q. Why do different studies report varying yields for this compound synthesis?
Discrepancies often arise from:
- Impurity profiles : Unreacted starting material or over-brominated byproducts skew yield calculations. Use HPLC with UV detection (λ = 254 nm) to quantify purity .
- Workup methods : Aqueous extraction may hydrolyze the ester moiety, reducing isolated yields. Alternative purification via silica gel chromatography (hexane:EtOAc = 4:1) preserves product integrity .
Q. Methodological Tables
Table 1. Comparison of Bromination Methods
Parameter | NBS/Radical Initiation | Br₂/FeCl₃ |
---|---|---|
Yield (%) | 65–75 | 80–85 |
Byproducts | Succinimide derivatives | HBr gas |
Purification | Column chromatography | Distillation |
Scalability | Limited to 10 mmol | Up to 100 mmol |
Table 2. Key Crystallographic Data
Parameter | This compound | Related Brominated Ester |
---|---|---|
Space Group | P2₁ | P2₁2₁2₁ |
a (Å) | 9.7390 (13) | 9.8361 (10) |
b (Å) | 14.355 (2) | 14.354 (2) |
c (Å) | 9.8361 (10) | 9.7370 (13) |
β (°) | 95.779 (9) | 95.780 (9) |
Properties
IUPAC Name |
ethyl 2,3-dibromo-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2O2/c1-3-10-5(9)6(2,8)4-7/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTBREBYDYHRRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289407 | |
Record name | ethyl 2,3-dibromo-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71172-41-3 | |
Record name | Propanoic acid, 2,3-dibromo-2-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71172-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 60692 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 71172-41-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60692 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2,3-dibromo-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2,3-dibromoisobutyrate | |
Source | European Chemicals Agency (ECHA) | |
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